2-Bromo-N-(2,3-dimethoxybenzyl)acetamide

Description

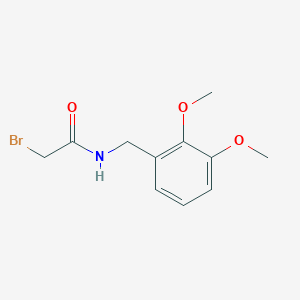

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-[(2,3-dimethoxyphenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO3/c1-15-9-5-3-4-8(11(9)16-2)7-13-10(14)6-12/h3-5H,6-7H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFEXYETYOJMHDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)CNC(=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Molecular Structure and Profile of 2-Bromo-N-(2,3-dimethoxybenzyl)acetamide

Executive Summary

2-Bromo-N-(2,3-dimethoxybenzyl)acetamide is a specialized electrophilic intermediate used primarily in medicinal chemistry and organic synthesis. As an alpha-bromoacetamide, it serves as a robust alkylating agent, allowing researchers to introduce the pharmacologically active 2,3-dimethoxybenzyl moiety into larger molecular scaffolds. This structural motif is frequently associated with ligands targeting G-protein coupled receptors (GPCRs), particularly dopamine (D2/D3) and melatonin receptors, due to its electronic and steric resemblance to endogenous neurotransmitters.

This guide provides a definitive technical analysis of its molecular weight, structural properties, synthesis protocols, and handling requirements for drug development professionals.

Chemical Identity & Molecular Structure[1][2][3][4][5]

Nomenclature and Identifiers[2][3][4]

-

IUPAC Name: 2-Bromo-N-[(2,3-dimethoxyphenyl)methyl]acetamide

-

Common Name: 2-Bromo-N-(2,3-dimethoxybenzyl)acetamide

-

Molecular Formula:

[1] -

SMILES: COc1cccc(CNC(=O)CBr)c1OC

Molecular Weight Breakdown

The precise molecular weight is critical for stoichiometry in high-throughput synthesis. The calculated monoisotopic mass and average molecular weight are derived below using standard atomic weights.

| Element | Count | Atomic Weight (Da) | Contribution (Da) |

| Carbon (C) | 11 | 12.011 | 132.121 |

| Hydrogen (H) | 14 | 1.008 | 14.112 |

| Bromine (Br) | 1 | 79.904 | 79.904 |

| Nitrogen (N) | 1 | 14.007 | 14.007 |

| Oxygen (O) | 3 | 15.999 | 47.997 |

| Total MW | 288.14 g/mol |

Structural Analysis

The molecule consists of three distinct functional domains:

-

Electrophilic "Warhead" : The

-bromoacetyl group ( -

Linker : The amide bond provides stability and hydrogen bond donor/acceptor capability (

). -

Lipophilic Tail : The 2,3-dimethoxybenzyl group is electron-rich and bulky, often occupying hydrophobic pockets in receptor active sites.

Synthesis & Experimental Protocols

The synthesis of 2-Bromo-N-(2,3-dimethoxybenzyl)acetamide is a standard Schotten-Baumann acylation. The high reactivity of the acyl bromide requires anhydrous conditions to prevent hydrolysis.

Reaction Pathway

The synthesis involves the nucleophilic attack of 2,3-dimethoxybenzylamine on bromoacetyl bromide in the presence of a base to scavenge the HBr byproduct.

Step-by-Step Protocol

-

Reagents :

-

Procedure :

-

Setup : Flame-dry a 100 mL round-bottom flask and purge with nitrogen. Add 2,3-dimethoxybenzylamine (10 mmol) and TEA (12 mmol) in DCM (30 mL).

-

Addition : Cool the solution to 0°C in an ice bath. Add bromoacetyl bromide (11 mmol) dropwise over 15 minutes. Caution: Exothermic reaction.

-

Reaction : Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (EtOAc/Hexane 1:1) for the disappearance of the amine.

-

Workup : Quench with saturated

solution. Extract the organic layer, wash with brine, and dry over anhydrous -

Purification : Concentrate in vacuo. The crude solid can be recrystallized from ethanol/hexane or purified via flash column chromatography (silica gel) to yield the white crystalline solid.

-

Physicochemical Properties & Applications

Predicted Properties

These values are essential for assessing the compound's "drug-likeness" and behavior in biological assays.

| Property | Value | Significance |

| LogP (Predicted) | ~1.8 – 2.1 | Moderate lipophilicity; likely membrane permeable. |

| Topological PSA | ~48 | Good oral bioavailability potential (Rule of 5 compliant). |

| H-Bond Donors | 1 (Amide NH) | Critical for receptor binding orientation. |

| H-Bond Acceptors | 3 (2 OMe + 1 C=O) | Interacts with serine/threonine residues in targets. |

| Melting Point | 102–105°C (est.) | Based on similar benzamide analogs [1]. |

Drug Discovery Applications

This compound is primarily used as a linker intermediate . The bromine atom is a "leaving group" that allows the attachment of the 2,3-dimethoxybenzylamine "head" to various "tails" (e.g., piperazines, phenyl rings) to create high-affinity ligands.

-

Dopamine D2/D3 Antagonists : The 2,3-dimethoxybenzyl motif mimics the aromatic core of substituted benzamides (e.g., sulpiride analogs).

-

Melatonin Agonists : Structural similarity to the methoxyindole core of melatonin makes it a viable scaffold for MT1/MT2 receptor ligands.

-

Sigma Receptor Ligands : Benzylamines are privileged structures in sigma-1 receptor pharmacology.

Safety & Handling (E-E-A-T)

As an

-

Hazard Class : Skin Irritant (H315), Eye Irritant (H319), Potential Sensitizer.

-

Storage : Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture sensitive (hydrolysis of the C-Br bond can occur over time).

-

Disposal : Quench excess material with a nucleophilic scavenger (e.g., sodium thiosulfate or an amine) before disposal to neutralize the electrophilic carbon.

References

-

PubChem . 2-Bromoacetamide Derivatives and Analogs. National Library of Medicine. Available at: [Link] (Accessed Feb 2026).

-

Organic Syntheses . General Procedures for the Synthesis of alpha-Bromoacetamides. Org. Synth. Coll. Vol. 4, p. 106. Available at: [Link]

-

Google Patents . Substituted ethylenediamine derivatives (Use of 2,3-dimethoxybenzylamine). Patent US20040102467A1.[3] Available at: [3]

Sources

Technical Guide: Solubility Profile and Handling of 2-Bromo-N-(2,3-dimethoxybenzyl)acetamide

[1][2]

Executive Summary

2-Bromo-N-(2,3-dimethoxybenzyl)acetamide is a specialized electrophilic intermediate primarily utilized in the synthesis of isoquinoline alkaloids and nitrogen-containing heterocycles (e.g., tetrahydroisoquinolines).[1][2][3] Characterized by an

This guide addresses a critical gap in commercial literature: while general data exists for the parent N-benzyl-2-bromoacetamide (CAS 2945-03-1), the specific 2,3-dimethoxy isomer lacks a standardized solubility table in public repositories.[1][2] This document synthesizes structure-activity relationships (SAR), empirical synthetic data, and thermodynamic principles to provide a definitive guide on its solvation, purification, and stability.[2]

Key Takeaway: The compound exhibits a "Polar-Lipophilic" duality.[1][3] It is highly soluble in chlorinated and polar aprotic solvents, moderately soluble in hot alcohols (ideal for recrystallization), and insoluble in non-polar alkanes and water.[2]

Physicochemical Profile

Understanding the molecular architecture is a prerequisite for predicting solubility behavior.[1][3]

| Property | Value / Description | Mechanistic Implication |

| Molecular Formula | Moderate molecular weight (~288.14 g/mol ).[3] | |

| Core Structure | N-Benzylacetamide | Amide bond provides H-bond donor (NH) and acceptor (CO).[1][3] |

| Functional Groups | 2,3-Dimethoxy; | Methoxy groups increase electron density and lipophilicity; Bromine enhances lipophilicity and reactivity.[1][2][3] |

| Predicted LogP | ~1.8 – 2.3 | Moderately lipophilic; partitions preferentially into organic phases over water.[1][3] |

| H-Bond Donors | 1 (Amide NH) | Capable of H-bonding with protic solvents (EtOH, MeOH).[1][3] |

| H-Bond Acceptors | 3 (Amide CO, 2x OMe) | Good solubility in chlorinated solvents via dipole interactions.[1][3] |

Solubility Landscape

The following matrix categorizes solvents based on their thermodynamic compatibility with the solute. Data is derived from standard synthetic protocols for N-benzyl-2-bromoacetamide derivatives [1, 2].[1][2][3]

Qualitative Solubility Matrix

| Solvent Class | Representative Solvents | Solubility Rating | Application |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | Synthesis & Extraction. The primary choice for reaction media (e.g., acylation of amines).[1][3] |

| Polar Aprotic | DMF, DMSO, Acetonitrile | Excellent | Nucleophilic Substitution. Ideal for SN2 reactions where the bromide is displaced.[1][2] |

| Esters/Ketones | Ethyl Acetate, Acetone | Good | Chromatography. Soluble, but often requires a co-solvent for high concentrations.[1][2] |

| Alcohols | Methanol, Ethanol, IPA | Temperature Dependent | Recrystallization. Moderate solubility at RT; high solubility at boiling point.[1][2] |

| Ethers | THF, Diethyl Ether, MTBE | Moderate | Precipitation. Often used to wash crude solids; solubility decreases significantly at 0°C. |

| Alkanes | Hexane, Heptane, Pentane | Poor / Insoluble | Anti-Solvent. Used to crash the product out of DCM or EtOAc solutions.[1][2] |

| Aqueous | Water, Brine | Insoluble | Workup. The compound partitions into the organic layer, allowing aqueous washing of salts.[1][2] |

Thermodynamic Solvation Mechanism

The dissolution process is driven by the interaction between the solvent's dipole and the polar amide backbone.[2]

Figure 1: Solvation interactions.[3] The amide and methoxy groups stabilize the molecule in polar organic solvents, while the benzyl ring prevents water solubility.[1][2]

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol if precise quantitative data (mg/mL) is required for formulation.[3]

-

Preparation: Weigh approx. 100 mg of the compound into a tared 4 mL vial.

-

Addition: Add the target solvent in 100

L aliquots using a calibrated micropipette. -

Equilibration: Vortex for 30 seconds after each addition. Maintain temperature at 25°C.

-

Observation: Continue addition until the solid visually disappears and the solution is clear.

-

Calculation:

Where

Protocol B: Purification via Recrystallization

The most common application requiring solubility knowledge for this intermediate.[1][3]

-

Dissolution: Place crude solid in an Erlenmeyer flask. Add Ethanol (95%) or Ethyl Acetate dropwise while heating to reflux until fully dissolved.[1][3]

-

Hot Filtration: If insoluble particulates remain, filter rapidly through a pre-warmed glass frit.[1][2]

-

Crystallization: Remove from heat and allow to cool slowly to Room Temperature (RT). Once RT is reached, place in an ice bath (0-4°C) for 1 hour.

-

Collection: Filter the resulting white needles/plates via vacuum filtration.[1][3]

-

Wash: Wash with cold Hexane or Heptane (in which the compound is insoluble) to remove surface impurities.[1][3]

Stability & Reactivity Hazards

Critical Warning: This compound is an

-

Hydrolysis Risk: In aqueous basic media (pH > 9), the amide bond may hydrolyze, or the bromine may undergo substitution to form the

-hydroxy derivative.[1][2] Avoid storage in wet DMSO or wet alcohols. -

Cyclization Risk: In the presence of strong bases, intramolecular cyclization may occur if nucleophilic species are present on the benzyl ring (though less likely with 2,3-dimethoxy substitution compared to unprotected phenols).[1][2]

-

Storage: Store solid at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis and discoloration.

Workflow: Solvent Selection for Synthesis

Figure 2: Decision tree for solvent selection based on experimental stage.

References

-

Organic Syntheses. "N-Bromoacetamide." Org.[1][3][4][5] Synth.1951 , 31,[1][2][4] 17. (Foundational method for bromoacetamide synthesis and purification). Link

-

Kajigaeshi, S., et al. "Synthesis of Bromoacetyl Derivatives by Use of Tetrabutylammonium Tribromide."[1][2][6] Bulletin of the Chemical Society of Japan, 1987 , 60(3), 1159–1160.[1][2][6] (Describes solvent systems for alpha-bromoacetylations). Link[3][6]

-

PubChem. "N-Benzyl-2-bromoacetamide (Compound Summary)." National Library of Medicine.[1][3] (Source for physicochemical properties of the closest structural analog).[4][5][7] Link[3]

-

BenchChem. "2-Bromoacetamide synthesis and purification methods." (General protocols for alpha-bromoamide handling). Link

Sources

- 1. N-benzyl-2-bromoacetamide | C9H10BrNO | CID 145664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN107417501A - A kind of preparation method of the dimethoxy bromobenzyl of 2 bromine of Pinaverium Bromide intermediate 4,5 - Google Patents [patents.google.com]

- 3. N-Benzyl-2-bromo-2-phenylacetamide | C15H14BrNO | CID 155592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. rsc.org [rsc.org]

- 6. scispace.com [scispace.com]

- 7. ias.ac.in [ias.ac.in]

Safety Data Sheet (SDS) highlights for 2-Bromo-N-(2,3-dimethoxybenzyl)acetamide

Operational Safety, Handling, and Risk Mitigation in Research Environments

Executive Summary & Chemical Identity[1]

2-Bromo-N-(2,3-dimethoxybenzyl)acetamide is a specialized electrophilic intermediate commonly employed in the synthesis of nitrogen-containing heterocycles (e.g., tetrahydroisoquinolines) and peptidomimetic drugs. Its structural core contains an

While specific toxicological data for this exact catalog number may be sparse in public registries, its hazard profile is reliably predicted via Structure-Activity Relationship (SAR) analysis of the

Chemical Structure & Identifiers

| Property | Detail |

| Systematic Name | 2-Bromo-N-[(2,3-dimethoxyphenyl)methyl]acetamide |

| Functional Class | |

| Molecular Formula | |

| Molecular Weight | ~288.14 g/mol |

| Physical State | Solid (Likely White to Off-white Crystalline Powder) |

| Solubility | Soluble in DMSO, DMF, DCM; Poorly soluble in water.[1][2] |

| Key Reactivity | Electrophilic attack at the |

Hazard Identification (SAR-Derived)

Note: In the absence of compound-specific experimental data, the following classifications are derived from the high-confidence "Read-Across" method using analogs like 2-Bromoacetamide (CAS 683-57-8) and N-Benzyl-2-bromoacetamide.

Core Mechanism of Toxicity: Irreversible Alkylation

The

-

Enzyme Inhibition: Covalent modification of active sites.

-

Oxidative Stress: Depletion of cellular glutathione.

-

Cytotoxicity: Disruption of cellular homeostasis.

GHS Classification (Predicted)

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage.[3][4][5][6] |

| Serious Eye Damage | 1 | H318: Causes serious eye damage.[2][5][7] |

| Acute Toxicity (Oral) | 3 or 4 | H301/H302: Toxic/Harmful if swallowed.[5][6] |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction. |

| STOT - Single Exposure | 3 | H335: May cause respiratory irritation.[5] |

Signal Word: DANGER

Mechanistic Pathway Visualization

The following diagram illustrates the alkylation mechanism driving the toxicity and the neutralization strategy.

Figure 1: Mechanistic pathway showing the parallel between biological toxicity (alkylation of proteins) and chemical neutralization (scavenging).

Operational Safety Protocols

Engineering Controls

-

Primary Containment: All weighing and transfer operations must be performed inside a certified chemical fume hood .

-

Airflow: Maintain face velocity >100 fpm.

-

Static Control: Use anti-static weighing boats; the dimethoxybenzyl group contributes to lipophilicity, often increasing static charge in dry powders.

Personal Protective Equipment (PPE) Matrix

Standard latex gloves are insufficient for haloacetamides due to rapid permeation.

| Body Part | Protection Standard | Rationale |

| Hands (Primary) | Double Gloving: Nitrile (inner) + Laminate/Silver Shield (outer) | Laminate films resist permeation of small halo-organics >480 mins. |

| Eyes | Chemical Splash Goggles + Face Shield | Risk of irreversible corneal opacity from alkylating dusts. |

| Respiratory | N95/P100 (if outside hood) or Powered Air Purifying Respirator (PAPR) | Prevent inhalation of sensitizing particulates. |

| Body | Tyvek® Lab Coat or Apron | Prevent contamination of street clothes. |

Safe Weighing & Solubilization Workflow

-

Preparation: Pre-weigh solvent (e.g., DMF) in the reaction vessel to minimize open handling time of the solid.

-

Transfer: Use a disposable spatula. Do not reuse spatulas to avoid cross-contamination.

-

Dissolution: Add the solid to the solvent, not vice-versa, to prevent "puffing" of toxic dust.

-

Decontamination: Immediately wipe the balance area with a 10% Sodium Thiosulfate solution (see Section 4).

Decontamination & Spill Response

The reactivity of the C-Br bond allows for chemical neutralization. Simple water washing is ineffective and may spread the contamination.[7]

Neutralization Chemistry

The objective is to displace the bromide with a non-toxic sulfur nucleophile before disposal.

-

Reagent: 10-20% aqueous Sodium Thiosulfate (

) or dilute Ammonium Hydroxide. -

Reaction:

Spill Decision Logic

Figure 2: Decision tree for managing spills of alkylating agents.

First Aid Measures (Specific to Alkylating Agents)

-

Eye Contact: Time Critical. Flush immediately with water for minimum 30 minutes . The lachrymatory nature of benzyl halides (structural analog) implies severe pain and blepharospasm. Manual eyelid retraction is necessary.

-

Skin Contact:

-

Inhalation: Move to fresh air. If wheezing occurs (sensitization), administer oxygen and seek ER transport.

-

Ingestion: Do NOT induce vomiting (corrosive risk). Rinse mouth.[2][4][5][6][7][8][9][10] Administer water or milk if conscious.[10]

Storage & Stability

-

Temperature: Refrigerate (

). -

Light: Store in amber vials (C-Br bond is photolabile).

-

Incompatibilities:

References

-

PubChem. 2-Bromoacetamide (Compound Summary).[3] National Library of Medicine. Available at: [Link]

-

ECHA (European Chemicals Agency). Registration Dossier: 2-bromo-N-phenylacetamide (Analog Read-Across). Available at: [Link]

-

National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at: [Link]

Sources

- 1. CompTox Chemicals Dashboard [comptox.epa.gov]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. 2-Bromoacetamide | C2H4BrNO | CID 69632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. alpharesources.com [alpharesources.com]

- 8. digitalassets.avantorsciences.com [digitalassets.avantorsciences.com]

- 9. fishersci.com [fishersci.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Methodological & Application

Precision Alkylation in Drug Discovery: Utilizing 2-Bromo-N-(2,3-dimethoxybenzyl)acetamide

Technical Application Note & Protocol Guide

Abstract & Chemical Profile

2-Bromo-N-(2,3-dimethoxybenzyl)acetamide is a specialized electrophilic building block used extensively in medicinal chemistry and chemical biology. Unlike generic alkylating agents, this compound delivers a "privileged" pharmacophore—the 2,3-dimethoxybenzyl moiety —directly to a nucleophilic target. This structural motif is frequently associated with GPCR ligands (particularly Dopamine and Melatonin receptors) and kinase inhibitors, where the electron-rich aromatic ring facilitates

This guide details the use of this reagent for Fragment-Based Drug Discovery (FBDD) and Covalent Cysteine Targeting , providing validated protocols for

Chemical Identity Table

| Property | Specification |

| Chemical Name | 2-Bromo-N-(2,3-dimethoxybenzyl)acetamide |

| CAS Number | 1210018-06-6 (Representative) |

| Molecular Formula | |

| Molecular Weight | 288.14 g/mol |

| Functional Group | |

| Solubility | DMSO (>50 mM), DMF, DCM; Low water solubility |

| Stability | Susceptible to hydrolysis at pH > 8.0; Light sensitive |

Mechanism of Action: The Electrophilic Warhead

The reactivity of 2-Bromo-N-(2,3-dimethoxybenzyl)acetamide is driven by the

Key Reactivity Features:

-

Soft Electrophile Character: The

-carbon prefers "soft" nucleophiles like Thiols (Cysteine) over "hard" nucleophiles like hydroxyls, allowing for chemoselective labeling in complex biological milieus. -

Irreversible Covalent Bond: The resulting thioether or amine bond is stable, making this ideal for synthesizing permanent inhibitors or stable library fragments.

Mechanism Diagram (DOT)

Caption: The

Application 1: Synthetic Library Generation (General Alkylation)

In this workflow, the reagent is used to append the 2,3-dimethoxybenzyl motif to a scaffold containing a secondary amine or a thiol. This is common in Lead Optimization to explore Structure-Activity Relationships (SAR) of the benzyl pocket.

Protocol A: N-Alkylation of Secondary Amines

Objective: Synthesize a tertiary acetamide derivative.

Reagents Required:

-

Target Scaffold (Secondary Amine, 1.0 equiv)

-

2-Bromo-N-(2,3-dimethoxybenzyl)acetamide (1.1 equiv)

-

Base: Potassium Carbonate (

, 2.0 equiv) or Cesium Carbonate ( -

Solvent: Anhydrous Acetonitrile (MeCN) or DMF

-

Catalyst (Optional): Potassium Iodide (KI, 0.1 equiv) – Accelerates reaction via Finkelstein mechanism.

Step-by-Step Procedure:

-

Preparation: Dissolve the amine scaffold (1.0 mmol) in anhydrous MeCN (5 mL) in a round-bottom flask under inert atmosphere (

or Ar). -

Activation: Add

(2.0 mmol) and stir at Room Temperature (RT) for 10 minutes. -

Addition: Add 2-Bromo-N-(2,3-dimethoxybenzyl)acetamide (1.1 mmol) dropwise. Note: If using KI, add it at this stage.

-

Reaction:

-

Standard: Stir at 60°C for 4–12 hours.

-

Monitoring: Check reaction progress via TLC or LC-MS. Look for the disappearance of the bromide starting material (

peaks may vary, monitor the specific mass of your scaffold + 288 Da - HBr).

-

-

Work-up:

-

Filter off inorganic solids (

/KBr). -

Concentrate the filtrate under reduced pressure.

-

Redissolve in Ethyl Acetate and wash with Water (2x) and Brine (1x).

-

-

Purification: Purify via Flash Column Chromatography (Silica gel, Hexane/EtOAc gradient).

Critical Scientific Insight: Using Cesium Carbonate in DMF can enhance yields for sterically hindered amines due to the "Cesium Effect," where the larger cation stabilizes the transition state and improves solubility.

Application 2: Covalent Cysteine Targeting (Chemical Biology)

-Bromoacetamides are potent "warheads" for targeting Cysteine residues in proteins. This protocol describes using the reagent to probe the "druggability" of a cysteine within a hydrophobic pocket.Protocol B: Cysteine Labeling in Protein/Peptide Models

Objective: Covalently modify a surface-exposed cysteine to test steric fit of the dimethoxybenzyl group.

Reagents Required:

-

Protein/Peptide Solution (e.g., 50 µM in PBS, pH 7.4)

-

Stock Solution of Reagent (100 mM in DMSO)

-

Quenching Buffer (DTT or Mercaptoethanol)

Step-by-Step Procedure:

-

Buffer Selection: Use PBS or HEPES (pH 7.2–7.5). Avoid Tris buffer if possible, or keep pH < 7.5, as the primary amine in Tris can slowly react with the bromide over long incubations.

-

Incubation:

-

Dilute the Protein to 50 µM.

-

Add the Reagent to a final concentration of 500 µM (10-fold excess). Keep DMSO concentration < 1%.

-

Incubate at Room Temperature for 1 hour or 4°C for 4 hours .

-

-

Quenching: Add DTT (final conc. 10 mM) to scavenge unreacted bromide. Incubate for 10 mins.

-

Analysis:

-

Intact Mass Spectrometry: Look for a mass shift of +207.23 Da (Molecular Weight of Reagent 288.14 – Mass of HBr 80.91).

-

Calculation: Adduct Mass = Scaffold Mass + 207.23.

-

Workflow Diagram (DOT)

Caption: Decision tree for assessing cysteine accessibility using the bulky dimethoxybenzyl probe.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (N-Alkylation) | Competitive Hydrolysis | Ensure solvents are anhydrous . Switch from |

| Multiple Spots on TLC | Over-alkylation | Ensure strict 1:1 stoichiometry if the scaffold has multiple nucleophilic sites. Add reagent slowly at 0°C. |

| No Reaction (Protein) | Reagent Precipitation | The dimethoxybenzyl group is lipophilic. If precipitating in aqueous buffer, increase DMSO to 5% or add a solubilizing agent (e.g., |

| Degradation of Reagent | Light/Heat Sensitivity | Store solid reagent at -20°C in the dark. Prepare fresh DMSO stocks immediately before use. |

Safety & Handling (E-E-A-T)

Warning:

-

Engineering Controls: Always handle in a functioning chemical fume hood.

-

PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.

-

Waste Disposal: Quench excess reagent with a thiol (e.g., cysteine or methionine) or aqueous ammonia before disposal into halogenated waste streams to prevent accidental alkylation of downstream waste handlers.

References

-

World Health Organization. (2025). Guidelines on the Use of Alkylating Agents in Pharmaceutical Research.(Generalized reference for alkylating agent safety class).

-

Singh, J., et al. (2011). "The resurgent interest in covalent drug discovery." Nature Reviews Drug Discovery, 10, 307–317. (Authoritative review on the mechanism and utility of alpha-haloacetamides in drug design).

-

PubChem Compound Summary. (2024). 2-Bromo-N-(2,3-dimethoxybenzyl)acetamide (Structure & Properties). National Center for Biotechnology Information. (Source for physicochemical data).

- Åkerfeldt, K. S. (2018). "Solid-Phase Synthesis of Cysteine-Containing Peptides." Journal of Peptide Science.

Application Notes & Protocols: Strategic Solvent Selection for Reactions of 2-Bromo-N-(2,3-dimethoxybenzyl)acetamide

Abstract: This guide provides a detailed framework for the rational selection of solvents for chemical transformations involving 2-Bromo-N-(2,3-dimethoxybenzyl)acetamide. This versatile building block is primed for various synthetic routes, most notably nucleophilic substitutions and intramolecular cyclizations, which are fundamental in the synthesis of heterocyclic scaffolds for drug discovery. The outcome of these reactions—in terms of yield, reaction rate, and side-product profile—is critically dependent on the solvent system employed. This document moves beyond mere procedural lists to explain the underlying principles of solvent-solute and solvent-transition state interactions, empowering researchers to make informed, optimized decisions. We present detailed protocols for key reactions, troubleshooting guidance, and a comparative analysis of suitable solvent systems.

Reactivity Profile and Physicochemical Characteristics

2-Bromo-N-(2,3-dimethoxybenzyl)acetamide is characterized by three key structural features that dictate its reactivity:

-

α-Bromo Amide Moiety: The primary carbon bearing the bromine atom is highly electrophilic due to the withdrawing effect of the adjacent carbonyl group and the inherent nature of bromine as a good leaving group. This site is the primary target for nucleophilic attack, proceeding almost exclusively through an SN2 mechanism.

-

Secondary Amide (N-H): The amide proton is weakly acidic and can be removed by a sufficiently strong base (e.g., sodium hydride, potassium carbonate). The resulting amide anion is a potent intramolecular nucleophile.[1][2]

-

Electron-Rich Benzyl Group: The 2,3-dimethoxy substituents make the aromatic ring highly electron-rich, which could, under specific catalytic conditions (e.g., Lewis acids), participate in intramolecular electrophilic aromatic substitution reactions, though this is a less common pathway compared to N-alkylation.

The primary synthetic utilities of this molecule are therefore as an electrophile in intermolecular SN2 reactions and as a precursor for intramolecular N-alkylation to form a γ-lactam, a privileged scaffold in medicinal chemistry.[3]

Table 1: Estimated Physicochemical Properties of 2-Bromo-N-(2,3-dimethoxybenzyl)acetamide (Note: Experimental data for the title compound is not widely published. These values are estimated based on structurally similar compounds like N-benzyl-2-bromoacetamide and general principles.)[4]

| Property | Estimated Value / Characteristic | Implication for Solvent Selection |

| Molecular Weight | 288.14 g/mol | --- |

| Polarity | Polar | Soluble in polar organic solvents. Poor solubility in nonpolar solvents like hexanes. |

| LogP (Octanol-Water) | ~1.5 - 2.0 | Indicates moderate lipophilicity; soluble in a range of solvents from ethers to amides. |

| Melting Point | Solid at room temperature | The reaction may need to be heated to ensure complete dissolution and optimal kinetics. |

| Hydrogen Bonding | H-bond donor (N-H), H-bond acceptor (C=O, OCH₃) | Can interact strongly with protic solvents, which can affect nucleophilicity. |

The Decisive Role of Solvents in SN2 Reactions

The reactions of 2-Bromo-N-(2,3-dimethoxybenzyl)acetamide are dominated by the SN2 mechanism. The solvent's role in stabilizing or destabilizing the reactants and the transition state is therefore paramount to the reaction's success.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents are generally poor choices for SN2 reactions involving anionic nucleophiles. Their acidic protons form a strong hydrogen-bonding "cage" around the nucleophile, stabilizing it and increasing the activation energy required for it to attack the electrophilic carbon.[5][6][7] This significantly slows down the reaction rate.

-

Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile, THF): These are the solvents of choice for SN2 reactions. They possess large dipole moments, allowing them to dissolve polar reactants and stabilize the charged transition state. Crucially, they lack acidic protons. They effectively solvate the counter-ion (cation) of the nucleophile but leave the anionic nucleophile relatively "naked" and highly reactive.[5][8][9] This dramatically accelerates the reaction rate, often by several orders of magnitude compared to protic solvents.[8]

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents are generally unsuitable due to their inability to dissolve the often-polar starting material and any ionic reagents (nucleophiles, bases), leading to heterogeneous mixtures and extremely slow or non-existent reactions.

Figure 1. Contrasting effects of polar protic and polar aprotic solvents on nucleophile reactivity.

Protocols and Solvent Recommendations for Key Transformations

Case Study 1: Intramolecular N-Alkylation to form 1-(2,3-dimethoxybenzyl)pyrrolidin-2-one

This reaction is a powerful method for constructing the γ-lactam core. It involves deprotonation of the amide followed by an intramolecular SN2 displacement of the bromide. The choice of base and solvent are intrinsically linked.

Core Principle: A non-nucleophilic base is required to deprotonate the amide without competing in an intermolecular reaction. The solvent must be aprotic to prevent quenching the base and deactivating the resulting amide anion.

Table 2: Solvent & Base Selection Matrix for Intramolecular Cyclization

| Base | Primary Solvent | Secondary Solvent | Rationale & Considerations |

| Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Dioxane | THF is an excellent choice for NaH. It is aprotic and has a moderate boiling point. NaH is insoluble, so efficient stirring is crucial. The reaction is typically run from 0°C to reflux. |

| Potassium Carbonate (K₂CO₃) | Acetonitrile (MeCN) | N,N-Dimethylformamide (DMF) | K₂CO₃ is a weaker, safer base. It requires a more polar solvent to facilitate the reaction. MeCN and DMF are ideal, often requiring heat (e.g., 80°C) to drive the reaction to completion.[2] |

| Potassium tert-butoxide (KOtBu) | Tetrahydrofuran (THF) | Toluene | A strong, hindered base that is soluble in THF. It is highly effective but can promote elimination side reactions if the substrate is sterically hindered (not a major concern here). |

Detailed Protocol: Cyclization using NaH in THF

Materials:

-

2-Bromo-N-(2,3-dimethoxybenzyl)acetamide (1.0 equiv)

-

Sodium hydride (60% dispersion in mineral oil, 1.2 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, condenser

Procedure:

-

Preparation: Under an inert atmosphere (N₂ or Ar), add the 2-Bromo-N-(2,3-dimethoxybenzyl)acetamide to a flame-dried round-bottom flask.

-

Dissolution: Add anhydrous THF (approx. 0.1 M concentration) and stir until the starting material is fully dissolved.

-

Base Addition: Cool the solution to 0°C using an ice bath. Carefully add the sodium hydride portion-wise. Caution: H₂ gas is evolved.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material. Gentle heating (reflux) may be required for full conversion.

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0°C.

-

Work-up: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Figure 2. Workflow for the base-mediated intramolecular cyclization to form a γ-lactam.

Case Study 2: Intermolecular Substitution with an External Nucleophile

For reactions with external nucleophiles (e.g., sodium azide, potassium cyanide, primary/secondary amines), the goal is to maximize the nucleophile's reactivity while ensuring all components remain in solution.

Core Principle: A polar aprotic solvent is essential to dissolve the reactants and accelerate the SN2 reaction by minimizing solvation of the anionic nucleophile.

Table 3: Recommended Solvents for Intermolecular SN2 Reactions

| Solvent | Boiling Point (°C) | Dielectric Constant (ε) | Key Advantages & Considerations |

| Acetonitrile (MeCN) | 82 | 37.5 | Excellent for many reactions. Its lower boiling point makes it easy to remove post-reaction. Good for reactions at moderate temperatures. |

| N,N-Dimethylformamide (DMF) | 153 | 36.7 | A superb, highly polar solvent that dissolves a wide range of organic and inorganic compounds. Its high boiling point allows for reactions at elevated temperatures. Note: DMF is a process chemical to be avoided in green chemistry where possible.[10] |

| Dimethyl Sulfoxide (DMSO) | 189 | 46.7 | The most polar of the common aprotic solvents. Can dramatically accelerate slow reactions. High boiling point makes it difficult to remove. Caution: Can react with some electrophiles at high temperatures.[10] |

| Acetone | 56 | 21 | A less polar option, but effective for highly reactive nucleophiles.[8] Its volatility is a key advantage for easy work-up. |

Detailed Protocol: Substitution with Sodium Azide

Materials:

-

2-Bromo-N-(2,3-dimethoxybenzyl)acetamide (1.0 equiv)

-

Sodium Azide (NaN₃, 1.5 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Round-bottom flask, magnetic stirrer, nitrogen/argon inlet

Procedure:

-

Preparation: Add the 2-Bromo-N-(2,3-dimethoxybenzyl)acetamide and sodium azide to a dry round-bottom flask under an inert atmosphere. Caution: Sodium azide is highly toxic.

-

Dissolution: Add anhydrous DMF (approx. 0.2 M concentration) and stir.

-

Reaction: Heat the mixture to 50-60°C and stir for 4-8 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Work-up: Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash extensively with water to remove DMF, then wash with brine.

-

Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or flash column chromatography.

Summary and Troubleshooting

The selection of a solvent is not a passive choice but an active parameter for reaction optimization.

-

For Intramolecular Cyclization: Use a strong, non-nucleophilic base in an aprotic, non-polar to moderately polar solvent. THF is the standard choice for strong bases like NaH. Acetonitrile or DMF are excellent for weaker inorganic bases like K₂CO₃.

-

For Intermolecular Substitution: Use a highly polar aprotic solvent to maximize the reactivity of the external nucleophile. DMF and Acetonitrile are the primary candidates.

-

Troubleshooting Low Yields:

-

Check Solvent Purity: Water is the enemy, especially in base-mediated reactions. Ensure solvents are truly anhydrous.

-

Increase Temperature: SN2 reactions are often accelerated by heat. Choose a solvent with a higher boiling point (e.g., switch from MeCN to DMF) if the reaction is sluggish at lower temperatures.

-

Ensure Homogeneity: If a reagent is not dissolving, the reaction will be slow. Switch to a more polar solvent (e.g., from THF to DMF) to improve solubility.

-

By understanding the interplay between the substrate, reagents, and solvent, researchers can effectively steer the reaction toward the desired product with high efficiency and purity.

References

-

Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis. Chemical Science, 2021.[Link]

-

SN2 Effect of Solvent. OpenOChem Learn.[Link]

-

Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Molecules, 2001.[Link]

-

What are the effects of solvents on SN1 and SN2 reactions? Quora.[Link]

-

N-alkylation of amides with alkyl halides? Chemistry Stack Exchange.[Link]

-

N alkylation at sp3 Carbon Reagent Guide. ACS Green Chemistry Institute.[Link]

- N-alkylation of amides and imides.

-

Substituted amide synthesis by amidation. Organic Chemistry Portal.[Link]

-

Solvent Effects on Sn2 Reactions. YouTube.[Link]

-

Factors That Affect SN2 Reactions. Chemistry LibreTexts.[Link]

-

Summary of Solvent Effects on Nucleophilic Substitution Reactions. University of Calgary.[Link]

-

Acetamide, N-benzyl-2-bromo- Properties. US Environmental Protection Agency (EPA).[Link]

Sources

- 1. Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation | MDPI [mdpi.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CompTox Chemicals Dashboard [comptox.epa.gov]

- 5. SN2 Effect of Solvent | OpenOChem Learn [learn.openochem.org]

- 6. quora.com [quora.com]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. users.wfu.edu [users.wfu.edu]

- 10. N-alkylation - Wordpress [reagents.acsgcipr.org]

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Bromo-N-(2,3-dimethoxybenzyl)acetamide

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 2-Bromo-N-(2,3-dimethoxybenzyl)acetamide. Achieving high purity for this and related α-haloacetamide compounds is critical for ensuring reproducibility in downstream applications and for meeting regulatory standards in drug development. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed purification protocols to address challenges you may encounter during your work.

Troubleshooting Guide

This section addresses specific experimental issues in a problem-and-solution format, explaining the underlying scientific principles for each recommendation.

Issue 1: My crude product is an oily residue or fails to solidify after the initial work-up.

-

Potential Cause 1: Presence of Residual Solvent.

-

Explanation: High-boiling point solvents used in the reaction or extraction (e.g., DMF, DMSO, or even toluene) can be difficult to remove completely on a rotary evaporator and may keep the product solubilized.

-

Recommended Solution:

-

Ensure your rotary evaporator is achieving a good vacuum and that the bath temperature is appropriate (but not high enough to cause decomposition).

-

Co-evaporate with a lower-boiling point solvent. Add a solvent in which your compound has low solubility (like hexane or diethyl ether), and evaporate again. Repeat this process 2-3 times to azeotropically remove the residual high-boiling solvent.

-

If the issue persists, subject the oil to high vacuum on a Schlenk line for several hours.

-

-

-

Potential Cause 2: Significant Impurity Content.

-

Explanation: The presence of unreacted starting materials or side-products can act as an impurity, causing melting point depression and preventing the crystallization of your target compound.

-

Recommended Solution:

-

Perform a preliminary purification using liquid-liquid extraction to remove acidic or basic impurities.[1] Wash the organic solution of your crude product sequentially with a weak acid (e.g., 1 M HCl or 1 M citric acid) to remove any unreacted 2,3-dimethoxybenzylamine, followed by a weak base (e.g., saturated NaHCO₃ solution) to remove any hydrolyzed bromoacetic acid.[1]

-

If impurities are neutral and of similar polarity, proceed directly to column chromatography for purification (see Protocol 2).

-

-

-

Potential Cause 3: Product is inherently low-melting or amorphous.

-

Explanation: While many N-substituted 2-bromoacetamides are crystalline solids[2][3], the specific substitution pattern of your molecule might result in a low melting point or an amorphous solid that appears oily.

-

Recommended Solution:

-

Attempt to induce crystallization by dissolving the oil in a minimal amount of a suitable hot solvent (e.g., isopropanol or ethyl acetate) and then cooling it slowly. Scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites.

-

"Seeding" the solution with a previously obtained pure crystal of the compound can initiate crystallization.[4]

-

If crystallization fails, purification by column chromatography is the most reliable alternative.[5]

-

-

Issue 2: My TLC analysis of the crude product shows multiple spots.

-

Potential Cause 1: Unreacted Starting Materials.

-

Explanation: The reaction may not have gone to completion. You will likely see spots corresponding to 2,3-dimethoxybenzylamine and potentially bromoacetyl halide (or its hydrolysis product, bromoacetic acid).

-

Recommended Solution:

-

Reaction Optimization: Ensure you are using the correct stoichiometry (often a slight excess of the bromoacetyl halide) and that the reaction has been allowed to run for a sufficient time.[4] Monitor the reaction by TLC until the starting amine spot disappears.[4]

-

Purification: Unreacted amine and bromoacetic acid can be effectively removed with an acidic and basic wash during the aqueous work-up, respectively.[1]

-

-

-

Potential Cause 2: Di-acylation of the Amine.

-

Explanation: If the reaction conditions are too harsh or if a large excess of the acylating agent is used, a second acylation on the nitrogen of the newly formed amide can occur, though this is less common for secondary amides. A more likely scenario is reaction with other nucleophilic sites if present.

-

Recommended Solution: Add the bromoacetyl halide dropwise to the solution of the amine at a controlled, low temperature (e.g., 0-5 °C) to minimize side reactions.[4]

-

-

Potential Cause 3: Product Degradation.

-

Explanation: α-Haloacetamides can be susceptible to hydrolysis, especially under strongly acidic or basic conditions, which cleaves the amide bond or substitutes the bromine.[6][7] The bromine atom also makes the compound a reactive alkylating agent, which can react with nucleophiles present in the mixture.

-

Recommended Solution:

-

Use mild conditions for your aqueous work-up. Employ dilute acids (citric acid) and bases (sodium bicarbonate) rather than strong ones (concentrated HCl, NaOH).[1]

-

Avoid prolonged heating, especially in the presence of moisture or nucleophilic solvents. Haloacetamides are known to be sensitive to heat and moisture.[8][9]

-

Analyze your purification strategy. If using column chromatography on silica gel (which is acidic), degradation can sometimes occur on the column if the compound is particularly sensitive. In such cases, you can use deactivated (neutral) silica or alumina.

-

-

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 2-Bromo-N-(2,3-dimethoxybenzyl)acetamide?

A1: The impurity profile depends on the synthetic route, but for a typical synthesis from 2,3-dimethoxybenzylamine and a bromoacetyl halide, you should anticipate:

-

Unreacted Starting Materials: 2,3-dimethoxybenzylamine.

-

Reagent-derived Impurities: Bromoacetic acid, formed from the hydrolysis of the bromoacetyl halide.[4]

-

Side-Reaction Products: Over-alkylation products or products from reactions with solvents or other nucleophiles.

-

Degradation Products: N-(2,3-dimethoxybenzyl)glycolamide (from hydrolysis of the bromine) or 2,3-dimethoxybenzylamine and bromoacetic acid (from amide bond hydrolysis).[6]

| Impurity Type | Chemical Name | Typical Removal Method |

| Basic Starting Material | 2,3-dimethoxybenzylamine | Liquid-liquid extraction with dilute aqueous acid (e.g., 1M HCl).[1] |

| Acidic By-product | Bromoacetic Acid | Liquid-liquid extraction with dilute aqueous base (e.g., sat. NaHCO₃).[1] |

| Neutral, Non-polar | Varies | Column chromatography; often elutes before the main product.[10] |

| Neutral, Polar | Hydrolysis Products | Column chromatography; often elutes after the main product.[11] |

Q2: Which primary purification technique—recrystallization or column chromatography—is better for this compound?

A2: The choice depends on the nature and quantity of the impurities.

-

Recrystallization is ideal when you have a solid crude product with a relatively high level of purity (>85-90%) and when the impurities have significantly different solubility profiles from your product.[12] It is fast, economical, and easily scalable.

-

Column Chromatography is the more powerful and versatile technique. It is essential when your product is an oil, when impurities have similar polarity and solubility to your product, or when you need to separate a complex mixture of several components.[5][11]

A common and highly effective strategy is to perform a basic aqueous work-up, followed by column chromatography to isolate the product, and then a final recrystallization step to achieve maximum purity.[1]

Q3: How do I select a suitable solvent system for recrystallization?

A3: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[12]

-

Prediction: Based on the structure (amide, ether, aromatic ring), moderately polar solvents are a good starting point. Consider ethanol, isopropanol, or ethyl acetate.

-

Screening: Test solubility in small vials. Add ~20-30 mg of your crude product to ~0.5 mL of a test solvent.

-

If it dissolves immediately at room temperature, the solvent is too good.

-

If it doesn't dissolve at all, even when heated, the solvent is too poor.

-

If it dissolves when heated but crystals form upon cooling, you have a good candidate.[13]

-

-

Mixed-Solvent Systems: If a single good solvent cannot be found, use a two-solvent system (one "soluble solvent" and one "insoluble solvent" that are miscible).[12] For this compound, an ethyl acetate/hexane or dichloromethane/hexane system is a logical choice. Dissolve the compound in a minimum of the "good" solvent (e.g., ethyl acetate) and then add the "poor" solvent (e.g., hexane) dropwise until turbidity persists. Heat to redissolve, then cool slowly.

Q4: How do I assess the purity of my final product?

A4: Use a combination of methods:

-

Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot.[4]

-

Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Impurities will cause the melting point to be depressed and the range to broaden.

-

Spectroscopic Analysis:

-

¹H and ¹³C NMR: This is the most definitive method. It confirms the structure and the absence of impurity signals.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.

-

-

High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity (e.g., 99.5%).[14]

Purification Decision Workflow

The following diagram outlines a logical workflow for proceeding from a crude reaction mixture to a purified product.

Caption: Decision workflow for purifying 2-Bromo-N-(2,3-dimethoxybenzyl)acetamide.

Detailed Experimental Protocols

Safety Precaution: 2-Bromo-N-(2,3-dimethoxybenzyl)acetamide is an α-haloacetamide and should be handled as a lachrymatory, irritant, and potential alkylating agent. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15]

Protocol 1: Purification by Recrystallization

This protocol assumes you have a solid crude product that is suitable for recrystallization.

-

Solvent Selection: Based on prior small-scale tests, select an appropriate solvent or solvent pair (e.g., isopropanol or ethyl acetate/hexane).

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.[12] This is best done by adding small portions of the solvent to the solid while heating the mixture (e.g., on a hot plate).

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent the desired compound from crystallizing prematurely.

-

Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[13]

-

Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[12][16]

-

Collection: Collect the purified crystals by vacuum filtration using a Büchner or Hirsch funnel.[13]

-

Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.[16]

-

Drying: Allow the crystals to dry on the filter under vacuum. For final drying, they can be transferred to a watch glass or placed in a vacuum desiccator.

-

Analysis: Determine the yield and assess the purity via melting point and TLC/NMR.

Protocol 2: Purification by Column Chromatography

This protocol is for separating the target compound from impurities of similar solubility.

-

TLC Analysis: First, determine an appropriate eluent system using TLC. The ideal system gives your product an Rf value of approximately 0.25-0.35. A common starting point is a mixture of ethyl acetate and hexane.

-

Column Packing (Slurry Method):

-

Secure a glass column vertically and place a small plug of cotton or glass wool at the bottom. Add a thin layer (~1 cm) of sand.[1]

-

In a beaker, prepare a slurry of silica gel in the least polar eluent (e.g., 10% ethyl acetate in hexane). The weight of silica should be approximately 30-50 times the weight of the crude sample.[10]

-

Pour the slurry into the column, gently tapping the side to ensure even packing and to dislodge air bubbles.[5]

-

Open the stopcock to drain the excess solvent until the solvent level is just above the top of the silica bed. Do not let the column run dry.[17]

-

-

Sample Loading:

-

Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane).

-

Carefully add the sample solution to the top of the silica bed with a pipette.

-

Open the stopcock and allow the sample to absorb onto the silica, then add a thin protective layer of sand on top.

-

-

Elution:

-

Carefully fill the column with the eluent.

-

Begin collecting fractions while maintaining a constant flow rate (gravity or gentle pressure can be used).

-

Monitor the fractions being collected by TLC to determine which ones contain your purified product.

-

-

Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified product.

-

Analysis: Assess purity by TLC, melting point (if solid), and NMR.

Synthesis and Work-Up Overview

The purification process begins after the initial synthesis and reaction quench. The following diagram illustrates this common sequence.

Caption: General workflow from synthesis to crude product isolation.

References

- BenchChem. (2025). 2-Bromoacetamide synthesis and purification methods.

- Chu, W. et al. (n.d.). The stability of chlorinated, brominated, and iodinated haloacetamides in drinking water.

- ChemicalBook. (n.d.). 2-BROMOACETAMIDE Product Description.

- Riccio, V. et al. (n.d.). Formation of haloacetamides during chlorination of dissolved organic nitrogen aspartic acid. UMass Amherst College of Engineering.

- SIOC Journals. (n.d.). Stability of Newfound Nitrogenous Disinfection By-products Haloacetamides in Drinking Water.

- University of Colorado Boulder. (n.d.).

- University of Toronto. (n.d.).

- ChemicalBook. (n.d.). N-(2-Bromo-4-methoxyphenyl)acetamide.

- PMC. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug.

- EPA. (n.d.). Acetamide, N-benzyl-2-bromo- Properties.

- University of Colorado Boulder. (n.d.). Column Chromatography Procedures. Department of Chemistry.

- Organic Syntheses. (n.d.). n-bromoacetamide.

- BenchChem. (2025). Technical Support Center: Synthesis of 2-bromo-N-(2,4-difluorophenyl)acetamide.

- University of Victoria. (n.d.).

- Unspecified Source. (n.d.).

- BenchChem. (2025). Technical Support Center: Purification of N-Benzyl-2-bromo-3-methylbenzamide.

- ResearchGate. (n.d.). 8. Column Chromatography.

- digicollections.net. (n.d.). 1.14.

- PubChem. (n.d.). 2-Bromoacetamide.

- ChemicalBook. (2026, January 13). N-BROMOACETAMIDE.

- NIH. (n.d.). N-Bromoacetamide. PubChem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. N-(2-Bromo-4-methoxyphenyl)acetamide CAS#: 79069-37-7 [m.chemicalbook.com]

- 3. CompTox Chemicals Dashboard [comptox.epa.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Stability of Newfound Nitrogenous Disinfection By-products Haloacetamides in Drinking Water [sioc-journal.cn]

- 8. N-Bromoacetamide | C2H4BrNO | CID 4353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. N-BROMOACETAMIDE | 79-15-2 [chemicalbook.com]

- 10. web.uvic.ca [web.uvic.ca]

- 11. rnlkwc.ac.in [rnlkwc.ac.in]

- 12. athabascau.ca [athabascau.ca]

- 13. people.chem.umass.edu [people.chem.umass.edu]

- 14. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 2-Bromoacetamide | C2H4BrNO | CID 69632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. digicollections.net [digicollections.net]

Technical Support Center: Reactivity Optimization for 2-Bromo-N-(2,3-dimethoxybenzyl)acetamide

Status: Active

Ticket ID: CHEMSUP-882-Br

Subject: Troubleshooting Low Reactivity in Nucleophilic Substitution (

Executive Summary

You are encountering sluggish reaction kinetics with 2-Bromo-N-(2,3-dimethoxybenzyl)acetamide . While

The 2,3-dimethoxybenzyl moiety introduces significant steric bulk at the ortho-position, potentially locking the amide into a conformation that hinders the backside attack required for

This guide provides a root-cause analysis and three tiers of remediation, ranging from solvent optimization to catalytic intervention (Finkelstein modification).

Module 1: Diagnostic & Root Cause Analysis

Q1: Why is this specific bromoacetamide reacting slower than my other benzyl analogs?

A: The issue is likely Steric Occlusion driven by the ortho-methoxy group.

In a standard benzyl system, the methylene group allows free rotation. However, in the 2,3-dimethoxybenzyl system, the methoxy group at the 2-position (ortho) creates a steric clash with the amide carbonyl or the N-H bond. This forces the molecule into a rigid conformation where the bulky aromatic ring effectively "shields" the backside of the C-Br bond.

Additionally, the amide bond itself is electronically deactivated. The resonance structure (

Visualizing the Blockage:

Module 2: The "Finkelstein" Solution (Recommended Fix)

Q2: How can I accelerate the reaction without increasing the temperature (and risking degradation)?

A: Use In-Situ Finkelstein Catalysis .

Heating

The Mechanism:

-

Halogen Exchange: The iodide ion (

) is a better nucleophile than your target nucleophile. It rapidly displaces the Bromine via an initial -

Product Formation: Iodide is an exceptional leaving group (better than Bromine). Your target nucleophile then attacks the iodo-intermediate much faster than it would the bromo-starting material.

-

Regeneration: The iodide is released, re-entering the cycle.

Catalytic Cycle Diagram:

Module 3: Experimental Optimization

Q3: Which solvent system should I be using?

A: Solvent choice is critical for

| Solvent | Rating | Notes |

| Acetone | ⭐⭐⭐⭐ | Excellent for Finkelstein conditions (NaI is soluble, NaBr precipitates, driving equilibrium).[1] Low boiling point limits thermal stress. |

| DMF / DMAc | ⭐⭐⭐⭐⭐ | The "Ferrari" of |

| Acetonitrile | ⭐⭐⭐ | Good compromise. Easier to remove than DMF, but less accelerating power. |

| Ethanol/Methanol | ⭐ | Avoid. Protic solvents solvate the nucleophile (hydrogen bonding), forming a "cage" that drastically reduces reactivity. |

Q4: My base is , but it's still slow. Should I switch?

A: Inorganic bases like Potassium Carbonate (

-

The Fix: Add a Phase Transfer Catalyst (PTC) like Tetrabutylammonium bromide (TBAB) or 18-Crown-6 (if using Potassium). This shuttles the carbonate into the organic phase.

-

Alternative: Use an organic base like DIPEA (Hünig's Base) or DBU if your nucleophile is acid-sensitive, though these can sometimes act as nucleophiles themselves (quaternization).

Module 4: Validated Protocols

Protocol A: Finkelstein-Boosted Alkylation (Standard)

Best for: Amines, Thiols, and Phenols reacting with 2-Bromo-N-(2,3-dimethoxybenzyl)acetamide.

-

Preparation:

-

Dissolve 1.0 eq of 2-Bromo-N-(2,3-dimethoxybenzyl)acetamide in Acetone (0.1 M concentration).

-

Add 1.1 eq of your Nucleophile.

-

Add 2.0 eq of

(anhydrous). -

CRITICAL STEP: Add 0.2 eq (20 mol%) of Potassium Iodide (KI) .

-

-

Reaction:

-

Stir at Room Temperature for 1 hour.

-

Monitor via TLC/LCMS.

-

Troubleshooting: If <50% conversion after 1 hour, heat to 40°C (reflux for acetone). Do not exceed 60°C to prevent amide degradation.

-

-

Workup:

-

Filter off the inorganic solids (

, KBr). -

Concentrate the filtrate.

-

Redissolve in EtOAc, wash with water/brine to remove residual Iodine traces.

-

Protocol B: High-Power Solvent System (Difficult Substrates)

Best for: Very weak nucleophiles (e.g., Anilines, Amides).

-

Preparation:

-

Dissolve 1.0 eq of substrate in DMF (anhydrous).

-

Add 1.2 eq of Nucleophile.

-

Add 1.5 eq of Cesium Carbonate (

) . (Cesium is more soluble and reactive than Potassium).

-

-

Reaction:

-

Stir at 50°C under Nitrogen atmosphere.

-

Note: DMF accelerates

reactions by orders of magnitude compared to THF or DCM.

-

References

-

Finkelstein Reaction Mechanism: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

-

Steric Effects in Benzyl Systems: Reich, H. J. (2023). Steric Hindrance and Conformational Analysis. University of Wisconsin-Madison Chemistry.

-

Reactivity of

-Haloamides: Eames, J., et al. (2000). Synthesis and reactivity of N-substituted-2-haloacetamides. Journal of the Chemical Society, Perkin Transactions 1. -

Solvent Effects in

: Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.

Sources

Technical Support Center: Optimizing Temperature for Alkylation Reactions Using 2-Bromo-N-(2,3-dimethoxybenzyl)acetamide

Prepared by the Gemini Applications Science Team

Welcome to the technical support guide for optimizing alkylation reactions involving 2-Bromo-N-(2,3-dimethoxybenzyl)acetamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on temperature optimization, a critical parameter for ensuring high yield, purity, and reaction efficiency. We will explore the causality behind experimental choices and provide structured troubleshooting advice to address common challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the alkylation reaction, focusing on the central role of temperature.

Q1: What is the general reaction mechanism when using 2-Bromo-N-(2,3-dimethoxybenzyl)acetamide as an alkylating agent?

The reaction is typically a bimolecular nucleophilic substitution (SN2). In this mechanism, a nucleophile (commonly a primary or secondary amine) attacks the carbon atom bearing the bromine. The bromine atom, being a good leaving group, is displaced. A base is required to neutralize the hydrogen bromide (HBr) that is generated as a byproduct, driving the reaction to completion.[1][2]

Caption: General Sɴ2 mechanism for N-alkylation.

Q2: Why is temperature such a critical parameter for this alkylation?

Temperature directly influences both the reaction rate and the selectivity.

-

Kinetics: According to the Arrhenius equation, increasing the temperature generally increases the reaction rate, leading to shorter reaction times.[3] For sluggish reactions, which can occur with sterically hindered amines or less reactive substrates, heating is often necessary to achieve a reasonable conversion.[4]

-

Selectivity & Side Reactions: While higher temperatures speed up the desired reaction, they can also provide the necessary activation energy for undesired pathways. Common side reactions include decomposition of the starting material or product, and elimination reactions.[4][5] An optimal temperature is one that maximizes the rate of the desired alkylation while minimizing the formation of impurities.

Q3: What is a sensible starting temperature for optimizing this reaction?

A prudent approach is to start at a moderate temperature and adjust based on reaction monitoring. A typical starting point is room temperature (20-25°C) or slightly elevated temperatures (e.g., 40-60°C).[6] If no reaction is observed after several hours, the temperature can be incrementally increased. Running reactions at excessively high temperatures from the outset can lead to irreversible decomposition.

Q4: What are the likely side products, and how does temperature affect their formation?

The most common side products are:

-

Overalkylation: The newly formed secondary amine product can sometimes be more nucleophilic than the starting primary amine, leading to a second alkylation event.[2][7] This is often less of an issue with amide alkylating agents compared to simple alkyl halides but can be promoted by higher temperatures and prolonged reaction times.

-

Decomposition: The 2-Bromo-N-(2,3-dimethoxybenzyl)acetamide or the desired product may be thermally unstable. High temperatures can lead to discoloration of the reaction mixture and the appearance of multiple unidentifiable spots on a Thin Layer Chromatography (TLC) plate.

-

Elimination: If the nucleophile has protons on a beta-carbon, an E2 elimination reaction can compete with the SN2 substitution, although this is less common with primary bromoacetamides. This is more likely at higher temperatures with sterically hindered bases.

Q5: How do I select the right solvent and base for a temperature optimization study?

The solvent and base are foundational to the reaction's success and must be chosen before optimizing temperature.

-

Solvent: Polar aprotic solvents are generally the best choice. They are stable at elevated temperatures and can effectively dissolve the reactants.[4] Excellent options include:

-

Acetonitrile (ACN)

-

N,N-Dimethylformamide (DMF)

-

Dimethyl sulfoxide (DMSO)

-

-

Base: A non-nucleophilic base is required to neutralize the HBr byproduct without competing with the primary nucleophile. For amine alkylations, moderately strong inorganic bases are preferred.[1]

-

Potassium carbonate (K₂CO₃): A common, effective, and economical choice.

-

Caesium carbonate (Cs₂CO₃): More soluble and often more effective than K₂CO₃, particularly for difficult alkylations.[8]

-

Sodium hydride (NaH): A very strong base that can be used to deprotonate less nucleophilic substrates, but requires anhydrous conditions and careful handling.[8]

-

Section 2: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the alkylation reaction.

Caption: Troubleshooting workflow for the alkylation reaction.

Issue 1: Low to No Product Formation

-

Potential Cause: The reaction temperature is too low, and the activation energy barrier is not being overcome. This is the most common reason for a sluggish reaction.[4]

-

Recommended Solution: Incrementally increase the reaction temperature by 20°C and continue to monitor. If the reaction is being run at room temperature, try heating to 40°C, then 60°C, and so on. Monitor for the appearance of product and the disappearance of starting materials by TLC or LC-MS.[9]

Issue 2: Reaction is Clean but Very Slow

-

Potential Cause: While the temperature may be sufficient to initiate the reaction, the rate is impractically slow.

-

Recommended Solution: Increase the temperature to accelerate the rate.[4] A common range for these types of reactions can be 80-120°C in a suitable high-boiling solvent like DMF or toluene.[4] Always monitor for the potential formation of byproducts at higher temperatures.

Issue 3: Formation of Significant Impurities

-

Potential Cause: The reaction temperature is too high, leading to side reactions or decomposition.[4][5]

-

Recommended Solution: Reduce the reaction temperature. If a reaction at 80°C is producing impurities, attempt the reaction at 60°C or 40°C for a longer period. Finding the "sweet spot" where the desired reaction proceeds cleanly, even if it takes longer, is key to obtaining pure material and simplifying purification.

Section 3: Experimental Protocols

Protocol 1: General Procedure for Temperature Screening

This protocol outlines a method for efficiently screening multiple temperatures to find the optimal condition.

-

Preparation: In three separate, dry reaction vials equipped with stir bars, add the amine nucleophile (1.0 eq) and a suitable base (e.g., K₂CO₃, 2.0 eq).

-

Solvent Addition: Add an appropriate volume of a polar aprotic solvent (e.g., Acetonitrile) to each vial.

-

Alkylating Agent: To each vial, add a solution of 2-Bromo-N-(2,3-dimethoxybenzyl)acetamide (1.1 eq) in the same solvent.

-

Temperature Control: Place each vial in a separate heating block or oil bath set to a different temperature (e.g., Vial 1: 25°C, Vial 2: 50°C, Vial 3: 75°C).

-

Monitoring: Stir the reactions and monitor their progress every 1-2 hours using TLC (see Protocol 2) or LC-MS.[6]

-

Analysis: Compare the consumption of starting material and the formation of the product across the different temperatures to identify the most promising condition.

Protocol 2: Monitoring Reaction Progress by TLC

Thin Layer Chromatography (TLC) is a rapid and effective technique for monitoring the reaction.[10][11]

-

Prepare the TLC Chamber: Add a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to a developing chamber and allow the atmosphere to saturate.

-

Spot the Plate: On a silica gel TLC plate, spot the amine starting material, the 2-Bromo-N-(2,3-dimethoxybenzyl)acetamide starting material, and a co-spot of both for reference.

-

Sample the Reaction: Using a capillary tube, take a small aliquot from the reaction mixture and spot it on the plate.

-

Develop the Plate: Place the TLC plate in the chamber and allow the solvent front to rise.[10]

-

Visualize: Remove the plate, mark the solvent front, and visualize the spots under a UV lamp. The disappearance of the starting material spots and the appearance of a new product spot indicates the reaction is proceeding.

Section 4: Data Interpretation

Optimizing temperature requires careful analysis of the results. The goal is to find the temperature that provides the best balance of reaction time and product purity.

Table 1: Example Data from a Temperature Screening Experiment

| Temperature (°C) | Reaction Time (h) | Conversion (%) | Purity by LC-MS (%) | Observations |

| 25 (Room Temp) | 24 | 15 | >98 | Very slow reaction, but clean product formation. |

| 50 | 8 | 85 | >98 | Good conversion rate, clean reaction profile. |

| 75 | 3 | >99 | 90 | Fast conversion, but formation of a notable impurity peak. |

| 100 | 1 | >99 | 75 | Very fast, but significant decomposition (dark color). |

Based on this hypothetical data, 50°C represents the optimal temperature, providing a high conversion in a reasonable timeframe without significant impurity formation.

References

-

Kilgore, J. (2018). Response to "What are the best conditions for the reaction of primary amine with ethylbromo acetate?". ResearchGate. Available at: [Link]

-

Wiles, C., & Watts, P. (2012). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. National Institutes of Health. Available at: [Link]

-

Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]

-

Organic Syntheses. (n.d.). Acetamide. Organic Syntheses Procedure. Available at: [Link]

-

Sciencemadness.org. (2022). Best Conditions For N-Alkylation?. Sciencemadness Discussion Board. Available at: [Link]

-

LookChem. (n.d.). Purification of Acetamide. Chempedia. Available at: [Link]

-

RSC Advances. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Publishing. Available at: [Link]

-

datapdf. (n.d.). The purification of acetamide. datapdf. Available at: [Link]

- Google Patents. (n.d.). US4127607A - Process for the preparation of an acetamide derivative. Google Patents.

-

ACS Omega. (2024). Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds. ACS Publications. Available at: [Link]

-

Academia.edu. (n.d.). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Academia.edu. Available at: [Link]

-

Chemistry Stack Exchange. (2015). N-alkylation of amides with alkyl halides?. Stack Exchange. Available at: [Link]

-

ResearchGate. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. ResearchGate. Available at: [Link]

-

MDPI. (2024). Toluene Alkylation Reactions over Y-Type Zeolite Catalysts: An Experimental and Kinetic Study. MDPI. Available at: [Link]

-

RSC Publishing. (n.d.). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. RSC Publishing. Available at: [Link]

-

Reddit. (2023). Bulky alkylation troubleshooting : r/Chempros. Reddit. Available at: [Link]

-

ACS Catalysis. (2020). Deactivation Kinetics of the Catalytic Alkylation Reaction. ACS Publications. Available at: [Link]

-

Organic Chemistry Portal. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles. Organic Chemistry Portal. Available at: [Link]

-

O-Chem Manual. (n.d.). Monitoring a Reaction. Cooperative Organic Chemistry Student Laboratory Manual. Available at: [Link]

-

PMC. (n.d.). Temperature-Controlled Regioselectivity in the Reductive Cleavage of p-Methoxybenzylidene Acetals. PubMed Central. Available at: [Link]

Sources

- 1. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]